

Biological activity of [Des-Tyr1]-Met-Enkephalin

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

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An In-depth Technical Guide to the Biological Activity of [Des-Tyr1]-Met-Enkephalin

Abstract

[Des-Tyr1]-Met-Enkephalin, also known as Gly-Gly-Phe-Met (GGFM), is the tetrapeptide fragment remaining after the enzymatic cleavage of the N-terminal tyrosine from Met-enkephalin. The removal of this tyrosine residue fundamentally alters its biological activity, rendering it largely inactive at classical opioid receptors. While it is often used as a negative control in opioid research, studies have indicated that [Des-Tyr1]-Met-Enkephalin may possess distinct biological functions, notably in the realms of immunomodulation and memory. This document provides a comprehensive technical overview of its known biological activities, presenting available data, detailed experimental protocols for its assessment, and diagrams of relevant workflows and pathways.

Opioid Receptor Activity: The Critical Role of N-Terminal Tyrosine

The defining characteristic of **[Des-Tyr1]-Met-Enkephalin** is its profound lack of activity at opioid receptors. The N-terminal tyrosine of enkephalins is considered the essential pharmacophore, analogous to the 3-hydroxyl group on morphine, which is critical for binding to and activating mu (μ), delta (δ), and kappa (κ) opioid receptors. Its removal, as in **[Des-Tyr1]-Met-Enkephalin**, results in a molecule with very little ability to bind to these receptors or elicit classical opioid agonist effects, such as analgesia.[1]



Consequently, this peptide is frequently utilized in pharmacological studies as an inactive peptide control to ensure that any observed effects of the parent compound, Met-enkephalin, are specifically mediated by opioid receptors and not due to non-specific peptide effects.

Immunomodulatory Activity

While inert at opioid receptors, fragments of Met-enkephalin have been investigated for their roles in neuro-immune communication. A key study by Kowalski (1998) evaluated the effects of Met-enkephalin and its fragments, including [Des-Tyr1]-Met-Enkephalin, on the murine immune system. The study demonstrated that other fragments of Met-enkephalin increased natural killer (NK) cell cytotoxicity and stimulated the proliferation of mitogen-activated B and T cells.[2] However, the abstract of this pivotal study does not report a significant immunomodulatory effect for the [Des-Tyr1]-Met-Enkephalin fragment, suggesting it was inactive in the assays performed.[2]

Quantitative Data on Immunomodulatory Assays

Quantitative, peer-reviewed data detailing the specific effects of **[Des-Tyr1]-Met-Enkephalin** on lymphocyte proliferation and NK cell cytotoxicity are not available in public literature. The table below is structured to present such data, but reflects the current lack of reported activity from the key study in the field.

Peptide	Assay	Cell Type	Result (vs. Control)	Reference
[Des-Tyr1]-Met- Enkephalin	Concanavalin A- Stimulated Proliferation	Mouse Splenocytes	Not Reported (Likely Inactive)	Kowalski J, (1998)[2]
[Des-Tyr1]-Met- Enkephalin	Natural Killer Cell Cytotoxicity	Mouse Splenocytes	Not Reported (Likely Inactive)	Kowalski J, (1998)[2]

Central Nervous System Activity: Amnestic Effects

Beyond immunomodulation, **[Des-Tyr1]-Met-Enkephalin** has been reported to induce retrograde amnesia in animal models. Studies have shown that its administration can impair



memory retention in rats performing avoidance tasks. This suggests a non-opioid-mediated central nervous system activity.

Quantitative Data on In Vivo Amnestic Effects

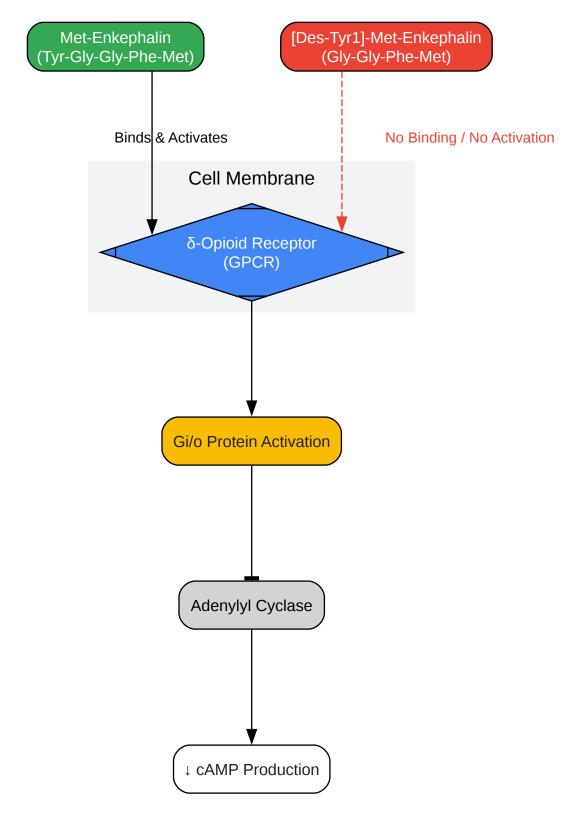
Detailed dose-response data from primary, peer-reviewed articles are not readily available. The effect is qualitatively described, but quantitative metrics such as the ED₅₀ (effective dose for 50% of the population) have not been located in the searched literature.

Peptide	Assay / Model	Species	Effect Observed	Quantitative Data (e.g., ED₅o)
[Des-Tyr1]-Met- Enkephalin	Shuttle Box Avoidance Task	Rat	Retrograde Amnesia / Decreased Memory Retention	Not Available

Signaling Pathways Inactivity at Opioid Receptor Signaling Pathway

Opioid peptides like Met-enkephalin primarily signal through G-protein coupled receptors (GPCRs), specifically the δ - and μ -opioid receptors.[3] This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4] Due to its lack of the N-terminal tyrosine, **[Des-Tyr1]-Met-Enkephalin** does not effectively bind to these receptors and therefore does not activate this canonical signaling cascade. The signaling pathways responsible for its amnestic effects have not been elucidated.





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Caption: Opioid receptor signaling pathway and the inactivity of [Des-Tyr1]-Met-Enkephalin.



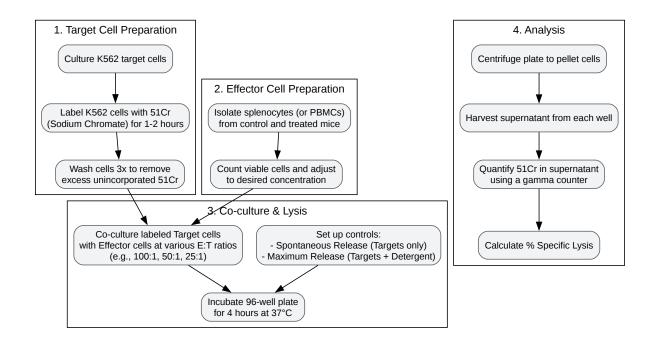
Detailed Experimental Protocols

The following sections provide detailed, representative protocols for assessing the key biological activities discussed.

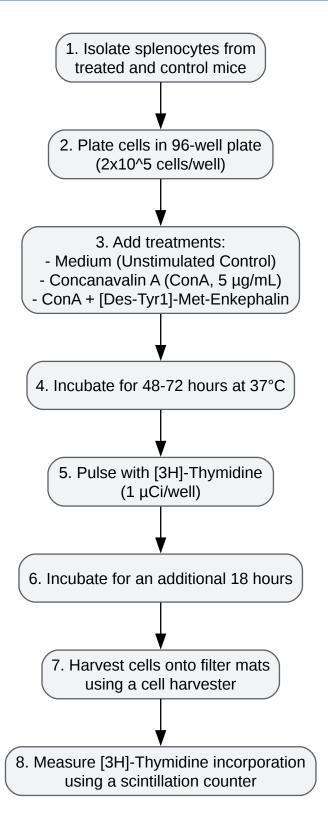
Protocol: Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release)

This assay measures the ability of effector cells (NK cells) to lyse target cells, a key metric of cell-mediated cytotoxicity.

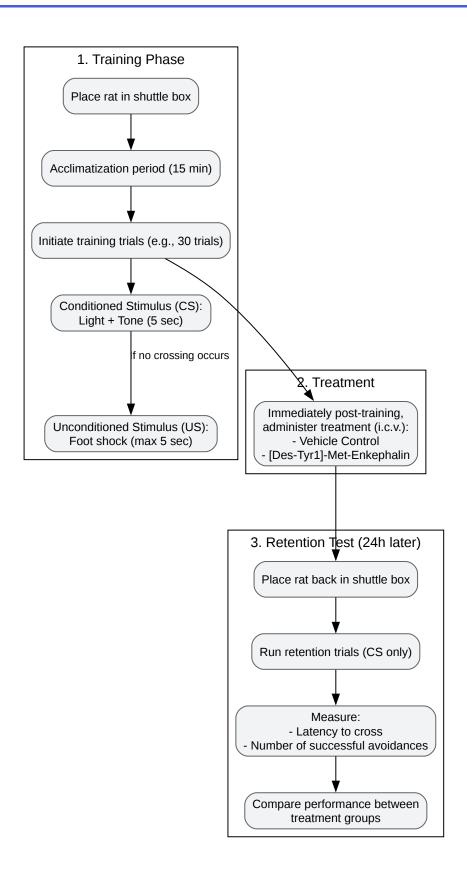












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